molecular formula C24H42O4Si2 B14585787 CID 66773667

CID 66773667

Cat. No.: B14585787
M. Wt: 450.8 g/mol
InChI Key: DETJPLQQNNTWPT-UHFFFAOYSA-N
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Description

(1,4-Phenylene)bis[(dibutoxymethyl)silane] is an organosilicon compound with the molecular formula C24H42O4Si2. This compound consists of a phenylene group bonded to two dibutoxymethylsilane groups. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Phenylene)bis[(dibutoxymethyl)silane] typically involves the reaction of 1,4-dibromobenzene with dibutoxymethylsilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of (1,4-Phenylene)bis[(dibutoxymethyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1,4-Phenylene)bis[(dibutoxymethyl)silane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane groups to siloxane groups.

    Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Siloxane derivatives.

    Substitution: Halogenated phenylene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.

Biology

The compound is used in biological research to study the interactions between silicon-based molecules and biological systems. It can be used to modify surfaces for cell culture studies.

Medicine

In medicine, (1,4-Phenylene)bis[(dibutoxymethyl)silane] is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry

Industrially, the compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of (1,4-Phenylene)bis[(dibutoxymethyl)silane] involves its ability to form stable bonds with various substrates. The phenylene group provides rigidity, while the dibutoxymethylsilane groups offer flexibility and reactivity. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups instead of dibutoxymethylsilane groups.

    1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, offering different reactivity and properties.

Uniqueness

(1,4-Phenylene)bis[(dibutoxymethyl)silane] is unique due to its combination of a rigid phenylene core and flexible dibutoxymethylsilane groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C24H42O4Si2

Molecular Weight

450.8 g/mol

InChI

InChI=1S/C24H42O4Si2/c1-5-9-17-25-23(26-18-10-6-2)29-21-13-15-22(16-14-21)30-24(27-19-11-7-3)28-20-12-8-4/h13-16,23-24H,5-12,17-20H2,1-4H3

InChI Key

DETJPLQQNNTWPT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)[Si]C(OCCCC)OCCCC

Origin of Product

United States

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